molecular formula C10H20N2O2 B2747246 Tert-butyl N-(2-aminopent-4-enyl)carbamate CAS No. 1391239-62-5

Tert-butyl N-(2-aminopent-4-enyl)carbamate

Cat. No.: B2747246
CAS No.: 1391239-62-5
M. Wt: 200.282
InChI Key: HKBVBVQEOHHOEG-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-aminopent-4-enyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an aminopent-4-enyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-aminopent-4-enyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminopent-4-en-1-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-aminopent-4-enyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminopent-4-enyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, which prevents the amine from reacting with other reagents. The carbamate linkage can be cleaved under acidic or basic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-aminopent-4-enyl)carbamate is unique due to its aminopent-4-enyl chain, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of complex molecules and in applications where other carbamates may not be suitable .

Biological Activity

Tert-butyl N-(2-aminopent-4-enyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its structure includes a tert-butyl group, an amino group, and an unsaturated carbon chain, which contribute to its reactivity and biological properties. The molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of approximately 216.29 g/mol.

The biological activity of this compound may involve various mechanisms:

  • Enzyme Inhibition : Carbamates are known to interact with enzymes, potentially acting as inhibitors. For instance, they can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that are important in various physiological processes.
  • Antimicrobial Activity : Some studies suggest that derivatives of carbamates exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Antimicrobial Properties

Research indicates that carbamate derivatives can possess significant antimicrobial activity. A study evaluating various derivatives found that certain compounds demonstrated effective inhibition against bacterial strains, suggesting that this compound could be explored for similar applications .

Anti-inflammatory Effects

Carbamates have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Some studies have shown that compounds similar to this compound can exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. This suggests potential applications in oncology .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

StudyFocusFindings
Enzyme InteractionDemonstrated inhibition of CYP450 enzymes, affecting drug metabolism.
Antimicrobial ActivityFound effective against multiple bacterial strains, indicating potential as an antibiotic.
Anticancer ActivityShowed inhibition of cancer cell proliferation in vitro, suggesting therapeutic potential in oncology.

Properties

IUPAC Name

tert-butyl N-(2-aminopent-4-enyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-6-8(11)7-12-9(13)14-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBVBVQEOHHOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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